molecular formula C20H18ClN3O4S B2841801 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 449791-86-0

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No. B2841801
CAS RN: 449791-86-0
M. Wt: 431.89
InChI Key: WGSKTHAVXTWUFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with phenyl hydrazine and p-hydroxy benzaldehyde . The final derivatives are usually evaluated for their in vitro anti-microbial activity after thorough purification .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by physicochemical and spectral characteristics . These compounds are often evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions often result in the formation of biologically active triazole and pyrazole compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined through various tests. For example, the compound Pyraclostrobin has a molar mass of 387.82 g·mol −1 .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Studies have explored the molecular interactions of related compounds, specifically antagonists like SR141716 (a CB1 cannabinoid receptor antagonist), using AM1 molecular orbital methods and conformational analysis. These studies contribute to developing unified pharmacophore models for CB1 receptor ligands, which are crucial for understanding receptor-ligand interactions and for the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Computational Design and Drug Discovery

The rational design and synthesis of compounds like 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been reported. Such efforts illustrate the potential of computational predictions in drug discovery, enabling the identification of properties and effects on the human body, and highlighting the role of simulation analyses in understanding drug functions (Y. Singh et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations, such as studies on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, showcases the importance of these techniques in elucidating the molecular structure, electronic properties, and potential biological effects of new compounds. Such studies are fundamental in the early stages of drug development for predicting interactions with biological targets (A. Viji et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of heterocyclic compounds for antimicrobial activity, as seen in studies on thio-substituted ethyl nicotinate derivatives, indicate the potential of these molecules in developing new antimicrobial agents. This research direction is crucial for addressing the rising challenge of antibiotic resistance (M. Gad-Elkareem et al., 2011).

Antioxidant Properties and Protective Effects

Pyrazole derivatives have been shown to display diverse biological and pharmacological activities, including antioxidant properties. For instance, studies on novel pyrazolecarboxamide derivatives have revealed their potential in protecting against oxidative stress and DNA damage, highlighting their therapeutic potential in mitigating the effects of toxic substances (H. Soliman et al., 2019).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with various biological targets. For example, some compounds have shown significant antimicrobial activity and have been found to interact with the catalytic domain of certain enzymes .

Safety and Hazards

Safety and hazards associated with similar compounds can vary. For example, Pyraclostrobin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to handle such compounds with caution and avoid any direct contact .

Future Directions

The future directions for research into similar compounds could involve further exploration of their biological and pharmacological activities. For instance, docking studies reveal that some compounds could be potential inhibitors for the novel SARS Cov-2 virus .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-13(28-16-5-3-2-4-6-16)20(25)22-19-17-11-29(26,27)12-18(17)23-24(19)15-9-7-14(21)8-10-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSKTHAVXTWUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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